molecular formula C53H69ClN2O14+2 B1249894 Gantacurium CAS No. 758669-50-0

Gantacurium

Cat. No. B1249894
M. Wt: 993.6 g/mol
InChI Key: ZQLDXCSTJFLRPY-RWBXLJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gantacurium chloride is a new, investigational, non-depolarizing ultra-short acting neuromuscular blocker. It is being developed by Avera Pharmaceuticals.

Scientific Research Applications

1. Neuromuscular Blocking Properties

Gantacurium is known for its ultra-short acting nondepolarizing neuromuscular blocking properties. Studies in rhesus monkeys have shown that it acts rapidly due to its quick degradation by L-cysteine adduction, a process that can be antagonized by administering L-cysteine (Savarese et al., 2018). This characteristic makes it a potential candidate for use in situations requiring rapid neuromuscular blockade and subsequent reversal.

2. Comparison with Other Neuromuscular Blockers

Gantacurium's efficacy and safety have been compared with other novel, investigational nondepolarizing neuromuscular blockers. In animal models, gantacurium has shown efficacy, and its pharmacodynamic profile is similar to that of succinylcholine (Naguib & Brull, 2009). This comparative research is crucial in understanding its potential advantages over existing neuromuscular blockers.

3. Use in Veterinary Medicine

Gantacurium has been explored for its potential use in veterinary medicine, specifically in reducing tracheal intubation-associated morbidity in cats. A study demonstrated its efficacy in blunting evoked laryngospasm in anesthetized cats without significant hemoglobin desaturation, indicating its potential for safe use in veterinary anesthesia (Martin‐Flores et al., 2015).

4. Development of New Analogues

Research has led to the development of new analogues of gantacurium, such as CW 002 and CW 011. These analogues are designed to undergo slower L-cysteine adduction, yielding intermediate duration of action. Their antagonism by exogenous L-cysteine is faster compared to anticholinesterases, allowing for rapid inactivation and restoration of function (Savarese et al., 2010).

5. Muscarinic Receptor Interaction

Studies have investigated the interaction of gantacurium with muscarinic receptors, particularly in airway smooth muscle. Findings suggest that gantacurium does not significantly interact with airway muscarinic receptors, indicating a lower risk of bronchoconstriction, which is a key consideration for its use in anesthesia (Sunaga et al., 2010).

6. Potential for Rapid Reversal

Gantacurium presents the potential for rapid reversal of neuromuscular blockade. This characteristic could revolutionize the approach to managing neuromuscular block, offering more control and flexibility in anesthesia management (Shah et al., 2021).

properties

CAS RN

758669-50-0

Product Name

Gantacurium

Molecular Formula

C53H69ClN2O14+2

Molecular Weight

993.6 g/mol

IUPAC Name

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate

InChI

InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1

InChI Key

ZQLDXCSTJFLRPY-RWBXLJKRSA-N

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl

Other CAS RN

758669-50-0

synonyms

gantacurium
GW 280430A
GW-280430A
GW280430A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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